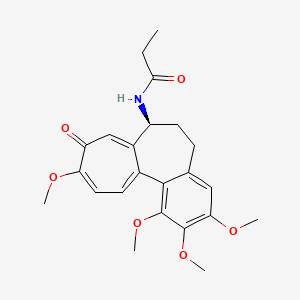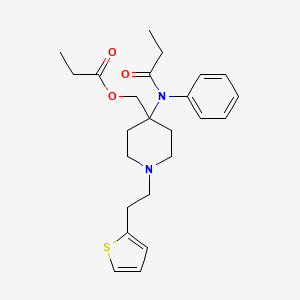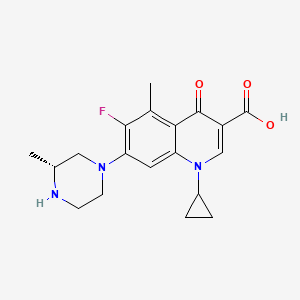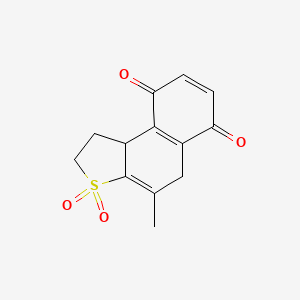![molecular formula C21H48N2O+2 B12772907 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and research applications due to its ability to interact with both hydrophobic and hydrophilic substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium typically involves the reaction of decyl alcohol with a suitable alkylating agent to form the decyloxypropyl intermediate. This intermediate is then reacted with dimethylamine and a trimethylammonium compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a reactor and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and hydroxides are commonly employed
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and personal care products .
Wirkmechanismus
The mechanism of action of 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their structure and function. This interaction can lead to cell lysis and the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride
- Dimethyldioctadecylammonium chloride
Uniqueness
Compared to similar compounds, 3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium is unique due to its specific alkyl chain length and the presence of both hydrophobic and hydrophilic groups. This makes it particularly effective as a surfactant and allows it to be used in a wider range of applications .
Eigenschaften
Molekularformel |
C21H48N2O+2 |
|---|---|
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
3-decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium |
InChI |
InChI=1S/C21H48N2O/c1-7-8-9-10-11-12-13-14-20-24-21-16-19-23(5,6)18-15-17-22(2,3)4/h7-21H2,1-6H3/q+2 |
InChI-Schlüssel |
MYQDMILSJPEJPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCCC[N+](C)(C)CCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


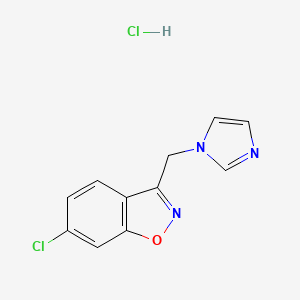
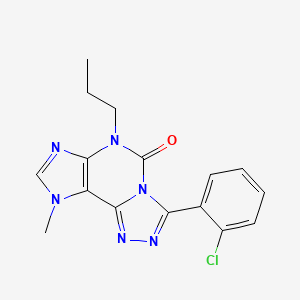
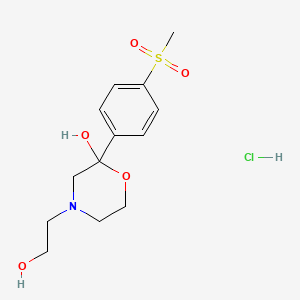
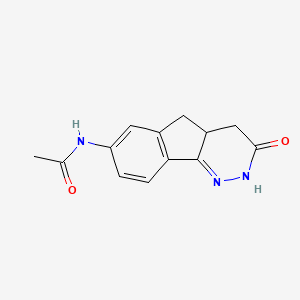
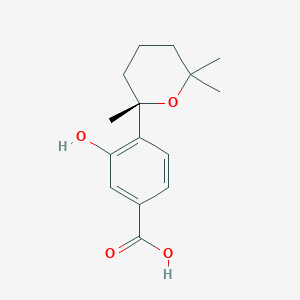
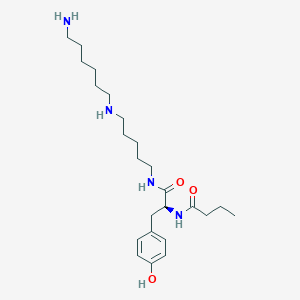
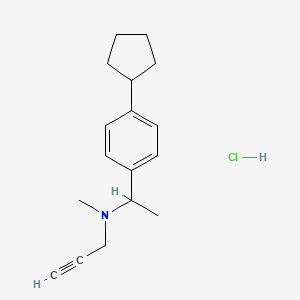
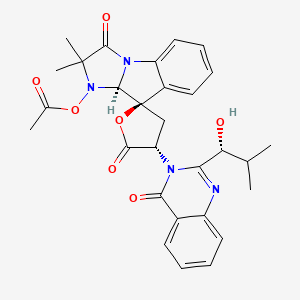
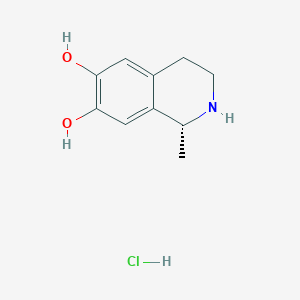
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
